molecular formula C10H13NO3 B2452077 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1083369-20-3

3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2452077
CAS No.: 1083369-20-3
M. Wt: 195.218
InChI Key: SAUQFOSCXZJZTK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and an oxazole ring with a carboxylic acid functional group. The molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-8(10(12)13)9(11-14-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUQFOSCXZJZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083369-20-3
Record name 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid
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